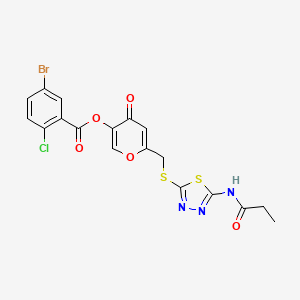

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromo-2-chlorobenzoate

Description

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromo-2-chlorobenzoate is a structurally complex molecule featuring a 4H-pyran-3-yl core substituted with a 5-bromo-2-chlorobenzoate ester and a thioether-linked 1,3,4-thiadiazole moiety bearing a propionamido group.

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-bromo-2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClN3O5S2/c1-2-15(25)21-17-22-23-18(30-17)29-8-10-6-13(24)14(7-27-10)28-16(26)11-5-9(19)3-4-12(11)20/h3-7H,2,8H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGPFLCBXNJJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromo-2-chlorobenzoate is a complex organic molecule characterized by its unique structural features, including a pyran ring and a thiadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antibacterial, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 530.79 g/mol. Its structure integrates multiple functional groups that contribute to its biological properties.

| Component | Description |

|---|---|

| Pyran Ring | A six-membered heterocyclic structure known for its diverse biological activity. |

| Thiadiazole Moiety | A five-membered ring containing sulfur and nitrogen, recognized for its pharmacological potential. |

| Halogen Substituents | The presence of bromine and chlorine enhances lipophilicity and bioactivity. |

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. Preliminary studies suggest moderate to strong activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Enzyme Inhibition

The compound's structural components suggest potential as an enzyme inhibitor. Thiadiazole derivatives have been studied for their ability to inhibit enzymes like acetylcholinesterase and urease, which are crucial in various physiological processes .

Anticancer Potential

Compounds with similar structures have shown promise in cancer therapy. The incorporation of the thiadiazole ring is linked to anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

- Antibacterial Screening : A study on thiadiazole derivatives demonstrated that modifications on the thiadiazole and pyran rings significantly influence interaction strength with bacterial enzymes . The compound exhibited IC50 values indicating effective inhibition against targeted pathogens.

- Docking Studies : Computational docking studies have elucidated the binding affinity of the compound to various biological targets. These studies indicate that structural modifications can enhance specificity and efficacy against specific enzymes or receptors .

- Pharmacological Evaluation : In vitro evaluations have shown that related compounds exhibit a range of pharmacological activities including anti-inflammatory and antitumor effects . Such findings underscore the importance of exploring derivatives of this compound for enhanced therapeutic efficacy.

The mechanism of action for This compound likely involves:

- Binding to specific enzymes or receptors.

- Inhibition of key metabolic pathways in pathogens or cancer cells.

Further biochemical studies are necessary to elucidate these interactions in detail.

Scientific Research Applications

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromo-2-chlorobenzoate is a complex organic compound with potential applications in medicinal chemistry. Classified as a novel derivative of pyran and thiadiazole, it is known for diverse biological activities, making it a candidate for drug development, particularly for targeting specific biological pathways. This compound is intended for research purposes in pharmaceuticals and biochemistry, and not for therapeutic use in humans or animals.

Molecular Structure and Properties

this compound has a molecular formula of C18H13BrClN3O5S2 and a molecular weight of approximately 530.79 g/mol. Key structural features include:

- A pyran ring

- A thiadiazole moiety

- Bromo- and chloro-substituted benzoate ester

These structural components contribute to the compound's potential interactions with biological targets.

Synthesis

The synthesis of this compound involves multi-step synthetic routes that integrate various chemical reactions. These reactions require careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yields and purity. The compound can participate in various chemical reactions due to its functional groups, which can be exploited to develop derivatives with modified biological activities.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzoate Derivatives

Heterocyclic Modifications: Thiadiazole vs. Thiazole

The target compound’s 1,3,4-thiadiazole ring is critical for sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination). A related analog, 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate , replaces the 1,3,4-thiadiazole with a 4-methylthiazole group. Key differences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.